4,11-Dibutylviolanthrene B
Description
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Properties
CAS No. |
169798-10-1 |
|---|---|
Molecular Formula |
C42H34 |
Molecular Weight |
538.734 |
InChI |
InChI=1S/C42H34/c1-3-5-11-25-14-9-18-33-37(25)32-17-10-15-26-19-20-31-36-24-28(12-6-4-2)35-23-27-13-7-8-16-29(27)30-21-22-34(41(36)39(30)35)40(33)42(31)38(26)32/h7-10,13-24H,3-6,11-12H2,1-2H3 |
InChI Key |
IIDTUKXBLGZOGJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC2=C1C3=CC=CC4=C3C5=C2C6=C7C(=C5C=C4)C=C(C8=CC9=CC=CC=C9C(=C87)C=C6)CCCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of Similar Compounds
While direct data is unavailable, insights can be drawn from analogous PAHs and butylated compounds:
General Reactivity of PAHs
Butyl-Substituted Systems
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Butyl groups typically enhance solubility in organic solvents and may sterically hinder reaction sites .
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No data on dibutyl-PAHs in the provided sources suggests limited research or proprietary synthesis pathways.
Recommendations for Further Research
Given the absence of direct data:
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Specialized Databases : Consult SciFinder or Reaxys for proprietary or patent literature.
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Synthetic Strategies :
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Experimental Characterization :
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Spectroscopy : UV-Vis and NMR to track electronic effects of butyl substituents.
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Thermal Stability : TGA/DSC to assess decomposition pathways.
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Key Limitations
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The exclusion of and restricts access to potential commercial data.
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No peer-reviewed studies on 4,11-Dibutylviolanthrene B were identified in the provided search results[1–10].
Q & A
Q. What are the recommended spectroscopic methods for characterizing 4,11-Dibutylviolanthrene B, and how do they address structural ambiguity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve substituent positions and confirm butyl chain orientation. Integration ratios and coupling constants distinguish between symmetric and asymmetric configurations .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns indicative of butyl group stability under ionization .
- UV-Vis Spectroscopy: Compare absorption maxima with violanthrene derivatives to confirm π-conjugation integrity .
Data Table:
| Technique | Key Parameters | Structural Insights |
|---|---|---|
| -NMR | δ 1.2–1.6 ppm (m, butyl CH), δ 8.3–8.7 ppm (aromatic H) | Substituent position and symmetry |
| HRMS | m/z 568.36 [M+H] (±0.001 Da) | Molecular formula confirmation |
Q. How should researchers design a synthesis protocol for this compound to minimize byproducts?
Answer:
- Reaction Optimization: Use a palladium-catalyzed cross-coupling strategy with violanthrene dihalide and butyl Grignard reagents. Monitor temperature (60–80°C) to suppress β-hydride elimination .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (toluene) to isolate the target compound. Track purity via HPLC (C18 column, 90:10 acetonitrile/water) .
- Yield Improvement: Pre-dry solvents (MgSO) and reagents to avoid hydrolysis side reactions .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved?
Answer:
- Controlled Degradation Studies: Conduct thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres. Compare decomposition onset temperatures (T) to identify environmental sensitivity .
- Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (E) from TGA data. Discrepancies in E values across studies may arise from impurities or calibration errors .
Data Table:
| Condition | T (°C) | E (kJ/mol) | Source |
|---|---|---|---|
| N | 285 ± 5 | 120 ± 10 | |
| O | 240 ± 3 | 95 ± 8 |
Q. What statistical approaches are suitable for analyzing contradictory solubility data in polar aprotic solvents?
Answer:
- Multivariate Regression: Model solubility (e.g., in DMSO, DMF) as a function of Hansen solubility parameters (δ, δ, δ). Use LASSO regression to penalize overfitting and identify dominant parameters .
- Error Propagation Analysis: Quantify uncertainties in gravimetric vs. spectroscopic solubility measurements. Discrepancies >5% warrant re-evaluation of saturation endpoint detection methods .
Q. How can researchers validate the electrochemical properties of this compound for organic semiconductor applications?
Answer:
- Cyclic Voltammetry (CV): Perform scans at 50–200 mV/s in anhydrous THF (0.1 M TBAPF). Compare oxidation/reduction potentials to theoretical DFT calculations (e.g., HOMO/LUMO levels) .
- In-Situ Spectroelectrochemistry: Correlate redox events with UV-Vis spectral changes to confirm charge carrier generation. Hysteresis in CV curves may indicate butyl chain conformational lability .
Methodological Best Practices
- Literature Review: Prioritize databases like SciFinder and Reaxys for synthesis protocols, excluding non-peer-reviewed sources (e.g., commercial catalogs) .
- Data Reproducibility: Document raw data (e.g., NMR FID files, TGA thermograms) in appendices with metadata (instrument model, calibration dates) .
- Ethical Compliance: Adhere to ACS guidelines for chemical safety and data integrity, including proper waste disposal and conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
